molecular formula C27H24N2O5S2 B12039766 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12039766
M. Wt: 520.6 g/mol
InChI Key: SMCOTHOGDKYCHG-UHFFFAOYSA-N
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Description

The structure features:

  • A 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one core, which provides rigidity and aromatic stacking capabilities.
  • A 4-ethoxyphenyl substituent at position 3, which may enhance lipophilicity and influence receptor binding .

Synthetic routes for analogous compounds often involve base-mediated cyclization of pre-functionalized pyrimidine intermediates . The compound’s structural complexity suggests possible applications in antimicrobial or enzyme-inhibitory therapies, as seen in related thienopyrimidine derivatives .

Properties

Molecular Formula

C27H24N2O5S2

Molecular Weight

520.6 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H24N2O5S2/c1-2-32-18-10-8-17(9-11-18)29-26(31)24-19-5-3-4-6-23(19)36-25(24)28-27(29)35-14-20(30)16-7-12-21-22(13-16)34-15-33-21/h7-13H,2-6,14-15H2,1H3

InChI Key

SMCOTHOGDKYCHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC5=C(C=C4)OCO5)SC6=C3CCCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the ethoxyphenyl group: This involves the ethylation of phenol.

    Construction of the tetrahydrobenzothieno[2,3-d]pyrimidinone core: This can be synthesized through a series of condensation reactions involving thiophene derivatives and urea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group in the molecule is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modifying the compound's electronic properties and solubility.

Reaction Type Conditions Products/Byproducts Source
OxidationOxidizing agents (e.g., H₂O₂, mCPBA)Sulfoxide/sulfone derivatives

Ketone Nucleophilic Additions

The ketone group (-C=O) at the benzodioxol-5-yl position can undergo nucleophilic additions, such as Grignard or hydride reductions, to form secondary alcohols or other derivatives.

Reaction Type Conditions Products/Byproducts Source
ReductionNaBH₄, LiAlH₄Secondary alcohol

Pyrimidine Ring Substitutions

The pyrimidine ring participates in electrophilic aromatic substitution (EAS) reactions, particularly at electron-rich positions. Halogenation or nitration may occur under acidic or basic conditions.

Reaction Type Conditions Products/Byproducts Source
HalogenationCl₂/FeCl₃, Br₂/FeBr₃Halogenated pyrimidine analogs

Benzodioxole Ring-Opening

Under strongly acidic conditions, the benzodioxole moiety may undergo ring-opening reactions, yielding catechol derivatives.

Reaction Type Conditions Products/Byproducts Source
Acid hydrolysisHCl/H₂SO₄Catechol derivatives

Stability and Hazardous Reactions

The compound reacts with strong oxidizing agents, producing toxic gases such as CO, NOₓ, and SOₓ. This underscores the need for controlled handling and ventilation during reactions .

Reaction Type Conditions Products/Byproducts Source
Thermal decompositionHigh temperatures (>200°C)COₓ, NOₓ, SOₓ

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's effectiveness in inducing apoptosis (programmed cell death) in various cancer cell lines. For instance:

  • Colorectal Cancer : Research demonstrated that this compound can significantly inhibit the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involves the modulation of key signaling pathways related to cell survival and death .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammatory responses. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Effects

Emerging research indicates that the compound might exhibit neuroprotective properties. Preliminary investigations suggest that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further study in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antimicrobial Activity

There is evidence suggesting that the compound possesses antimicrobial properties against a range of pathogens. This activity could be leveraged in developing new antimicrobial agents to combat resistant strains of bacteria.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerHighInduction of apoptosis and cell cycle arrest
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines
NeuroprotectivePotentialProtection against oxidative stress
AntimicrobialModerateInhibition of microbial growth

Table 2: Case Studies on Anticancer Efficacy

Study ReferenceCancer TypeFindings
PMC9316808Colorectal CancerInduced apoptosis and inhibited cell growth
ResearchGate StudyVarious Solid TumorsShowed significant reduction in tumor size

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and ethoxyphenyl groups may facilitate binding to specific sites, while the tetrahydrobenzothieno[2,3-d]pyrimidinone core may be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Analogous Thieno[2,3-d]pyrimidin-4(3H)-ones

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Target Compound 2-(1,3-Benzodioxol-5-yl)-2-oxoethyl; 3-(4-ethoxyphenyl) C₂₇H₂₃N₂O₅S₂ Ethoxy group enhances lipophilicity; benzodioxole improves metabolic stability. Hypothesized antimicrobial/anticholinesterase activity (based on analogs) .
2-{[2-(4-(Difluoromethoxy)phenyl)-2-oxoethyl]sulfanyl}-3-phenyl analog 2-(4-Difluoromethoxyphenyl)-2-oxoethyl; 3-phenyl C₂₅H₂₀F₂N₂O₃S₂ Difluoromethoxy group increases electronegativity and bioavailability. Not explicitly reported; fluorine atoms may enhance CNS penetration.
3-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl} analog 3-(4-Methoxyphenyl); 2-(4-methylphenyl) C₂₆H₂₄N₂O₃S₂ Methyl and methoxy groups balance lipophilicity and solubility. Antimicrobial activity observed in structurally similar thienopyrimidines .
3-Allyl-2-{[2-(1-(4-bromophenyl)-pyrrol-3-yl)-2-oxoethyl]sulfanyl} analog 3-Allyl; 2-(4-bromophenyl-pyrrole) C₂₆H₂₃BrN₃O₂S₂ Bromophenyl-pyrrole moiety may enable halogen bonding; allyl group adds steric bulk. Potential kinase inhibition (inferred from pyrrole-containing analogs).
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl) analog 2-(4-Bromophenyl); 3-(4-chlorophenyl) C₂₄H₁₈BrClN₂O₂S₂ Halogenated aryl groups enhance electrophilicity and binding affinity. Unreported, but halogen substituents correlate with antiparasitic activity in literature.

Key Findings:

Substituent Effects on Bioactivity: Electron-donating groups (e.g., ethoxy, methoxy) improve solubility but may reduce membrane permeability . Halogen atoms (Br, Cl) enhance binding to hydrophobic enzyme pockets via van der Waals interactions .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methoxyphenyl) are synthesized in fewer steps compared to those with fused heterocycles (e.g., pyrrole derivatives) .

Structural-Activity Relationship (SAR) :

  • The sulfanyl-acetyl linker at position 2 is critical for maintaining planarity and π-π stacking with biological targets .
  • N3-substituents (e.g., 4-ethoxyphenyl) dictate steric interactions in enzyme binding sites, as seen in acetylcholinesterase inhibitors .

Biological Activity

The compound 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H18N2O4SC_{24}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 462.54 g/mol. The structure incorporates a benzodioxole moiety and a thieno-pyrimidine core, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC24H18N2O4SC_{24}H_{18}N_{2}O_{4}S
Molecular Weight462.54 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antioxidant Activity : It has been suggested that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
  • Regulation of Gene Expression : The compound may influence transcription factors that regulate gene expression associated with various diseases.

Anticancer Activity

Research indicates that the compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers (caspase activation) .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens.

  • Study Findings : In vitro assays showed that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Neuroprotective Effects

Emerging research suggests neuroprotective properties of this compound, particularly in models of neurodegenerative diseases.

  • Experimental Evidence : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation .

Toxicological Profile

Safety assessments indicate that while the compound exhibits beneficial biological activities, it also poses certain risks:

  • Skin Irritation : Classified as a skin irritant (Category 2), precautions must be taken during handling .
  • Acute Toxicity : Limited data is available on acute toxicity; however, standard safety protocols should be followed when conducting experiments .

Q & A

Q. What are the key synthetic pathways for preparing this compound?

The compound is synthesized via nucleophilic substitution and condensation reactions. A common approach involves reacting 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with substituted α-haloketones (e.g., 2-(1,3-benzodioxol-5-yl)-2-oxoethyl halides) under basic conditions. Refluxing in ethanol or THF with triethylamine as a base typically yields the target compound. Purification is achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexane .

Q. How is structural confirmation performed for this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6 solvent, δ 10.72 ppm for NH protons) to confirm substituent positions and aromaticity .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ peaks within ±0.001 Da accuracy) .
  • X-ray crystallography : For unambiguous assignment of stereochemistry and crystal packing (e.g., disordered residues resolved via SHELX refinement) .

Q. What in vitro assays are recommended to evaluate its biological activity?

Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For cellular activity, use MTT assays in cancer cell lines (IC50_{50} determination) or reporter gene assays for receptor modulation. Include controls for nonspecific thiol reactivity due to the sulfanyl group .

Advanced Research Questions

Q. How do substituents (e.g., benzodioxole, ethoxyphenyl) influence its structure-activity relationships (SAR)?

  • The benzodioxole group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in analogues with similar fused aromatic systems .
  • The 4-ethoxyphenyl moiety may modulate electron density via resonance effects, impacting binding to targets like kinases or GPCRs. Compare with methoxy or chloro-substituted analogues to isolate electronic vs. steric effects .
  • Use docking simulations (AutoDock Vina) to predict interactions with catalytic sites, validated by mutagenesis studies .

Q. What computational methods are suitable for predicting its physicochemical properties?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G++(d,p) level to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Molecular Dynamics (MD) Simulations : Assess solvation-free energy and membrane permeability (e.g., using GROMACS with CHARMM36 force field) .
  • ADMET Prediction : Tools like SwissADME or pkCSM to estimate logP, solubility, and CYP450 inhibition .

Q. How to resolve discrepancies in biological activity data across studies?

  • Assay standardization : Control redox conditions (e.g., glutathione levels) to account for thiol-mediated false positives .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may contribute to off-target effects .
  • Orthogonal validation : Cross-check enzyme inhibition with cellular thermal shift assays (CETSA) .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in PBS (pH 7.4) for intravenous formulations .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the ethoxyphenyl or benzodioxole positions .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Q. How to design analogues targeting heterocyclic system modifications?

  • Core scaffold variation : Replace the thienopyrimidine ring with pyridopyrimidine or triazolopyrimidine to alter rigidity and π-stacking .
  • Linker optimization : Substitute the sulfanyl group with sulfonyl or amide spacers to modulate flexibility and hydrogen bonding .
  • Synthetic routes : Use Claisen-Schmidt condensations or Michael additions for regioselective functionalization .

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